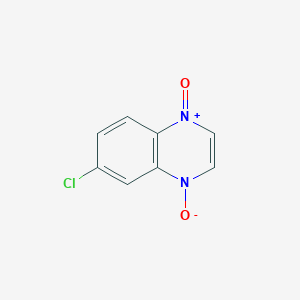![molecular formula C10H20O2Si B14736523 Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate CAS No. 5075-41-2](/img/structure/B14736523.png)
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and a trimethylsilyl group attached to the cyclopropane ring. The compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate typically involves the reaction of a cyclopropane derivative with a trimethylsilyl reagent. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with a cyclopropane carboxylate ester to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
科学研究应用
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclopropane ring can act as a reactive intermediate in various transformations, facilitating the formation of new chemical bonds.
相似化合物的比较
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
- Mthis compound
- Propyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate
These compounds share similar structural features but differ in the alkyl group attached to the ester. The unique combination of the trimethylsilyl group and the cyclopropane ring in this compound provides distinct reactivity and stability, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
5075-41-2 |
|---|---|
分子式 |
C10H20O2Si |
分子量 |
200.35 g/mol |
IUPAC 名称 |
ethyl (1R,2S)-2-(trimethylsilylmethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H20O2Si/c1-5-12-10(11)9-6-8(9)7-13(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChI 键 |
WZUKISVYPBORMR-RKDXNWHRSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C[Si](C)(C)C |
规范 SMILES |
CCOC(=O)C1CC1C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


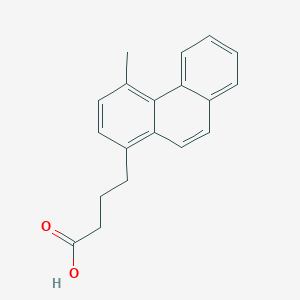
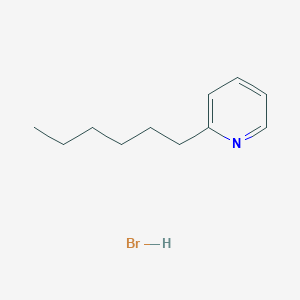

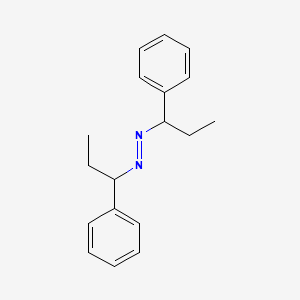
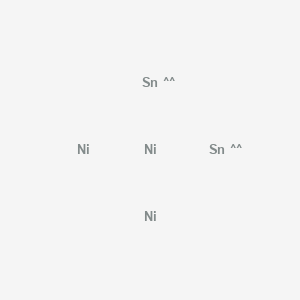
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
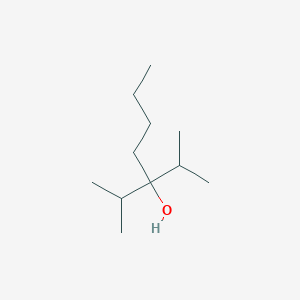
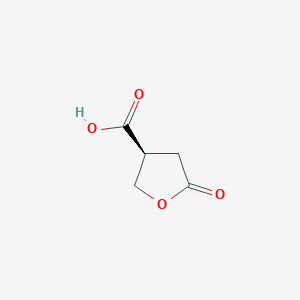
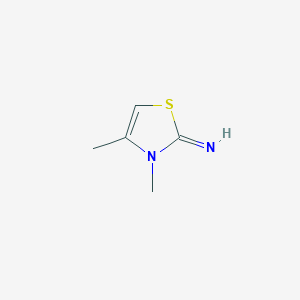
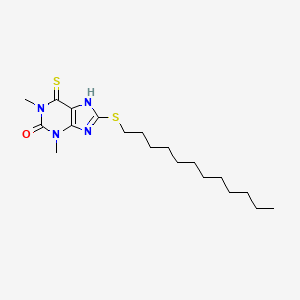
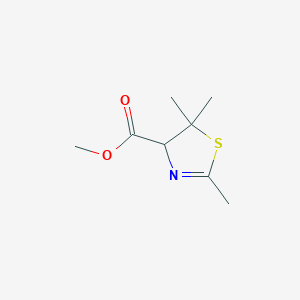
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
